4-Allylpiperidine-4-carboxylic acid

Catalog No.
S14091214
CAS No.
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allylpiperidine-4-carboxylic acid

Product Name

4-Allylpiperidine-4-carboxylic acid

IUPAC Name

4-prop-2-enylpiperidine-4-carboxylic acid

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-2-3-9(8(11)12)4-6-10-7-5-9/h2,10H,1,3-7H2,(H,11,12)

InChI Key

FMOHNFJKWOJTOF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCNCC1)C(=O)O

4-Allylpiperidine-4-carboxylic acid is a member of the piperidine family, characterized by its six-membered heterocyclic structure containing one nitrogen atom. The compound features an allyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring, with the molecular formula C8H13N1O2C_8H_{13}N_1O_2 . This unique combination of functional groups contributes to its reactivity and potential biological activity, making it significant in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
  • Substitution: The allyl group can participate in substitution reactions, such as halogenation or nitration, often utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of 4-Allylpiperidine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The allyl group enhances binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding. Research indicates that this compound may modulate neurotransmitter systems, suggesting potential therapeutic applications in treating neurological disorders .

The synthesis of 4-Allylpiperidine-4-carboxylic acid can be achieved through several methods:

  • Allylation of Piperidine Derivatives: This involves introducing the allyl group onto piperidine derivatives followed by carboxylation, often utilizing a Lewis acid catalyst.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished using carbon dioxide under high pressure and temperature conditions.
  • Formation of Hydrochloride Salt: The free base can be converted into its hydrochloride salt by reacting with hydrochloric acid .

4-Allylpiperidine-4-carboxylic acid has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting the central nervous system.
  • Organic Synthesis: The compound is utilized as an intermediate in synthesizing more complex molecules due to its functional groups.
  • Biological Studies: Researchers use this compound to study interactions with biological targets, enhancing understanding of receptor mechanisms .

Research has highlighted the interaction profile of 4-Allylpiperidine-4-carboxylic acid with specific molecular targets. Its structural features allow it to modulate receptor activity effectively. Studies suggest that this compound influences various biochemical pathways, leading to therapeutic effects in neurological contexts. Understanding these interactions is crucial for developing new pharmacological agents based on this compound .

4-Allylpiperidine-4-carboxylic acid can be compared with other similar compounds, each possessing distinct characteristics:

Compound NameStructural FeaturesUnique Properties
1-Acetylpiperidine-4-carboxylic acidAcetyl group instead of allylDifferent reactivity profile due to carbonyl presence
1-Benzylpiperidine-4-carboxylic acidBenzyl group substitutionEnhanced lipophilicity affecting pharmacokinetics
1-Methylpiperidine-4-carboxylic acidMethyl group at the nitrogen positionLess reactive compared to the allyl derivative

The uniqueness of 4-Allylpiperidine-4-carboxylic acid lies in its allyl group, which imparts distinct reactivity and binding properties compared to these similar compounds. This structural feature enhances its potential applications in medicinal chemistry and biological research .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

169.110278721 g/mol

Monoisotopic Mass

169.110278721 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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